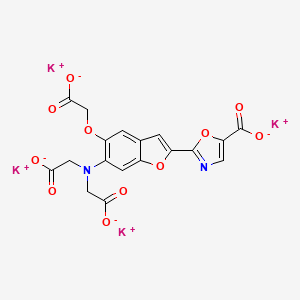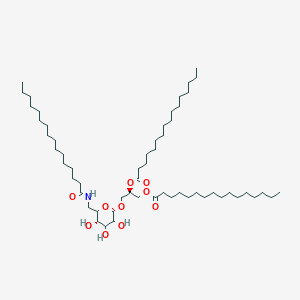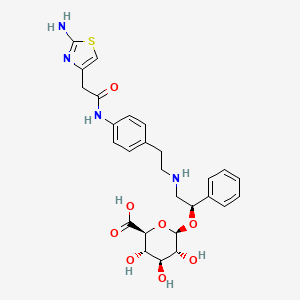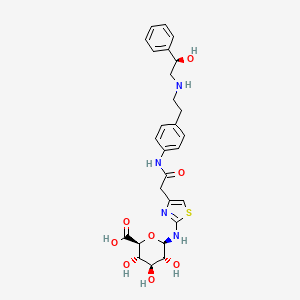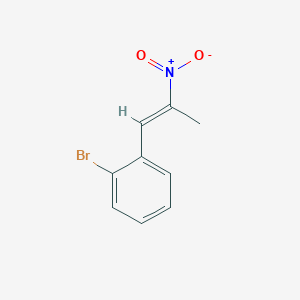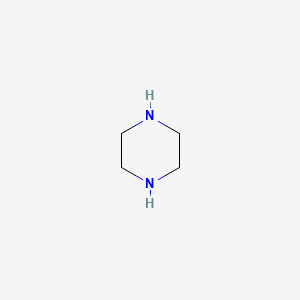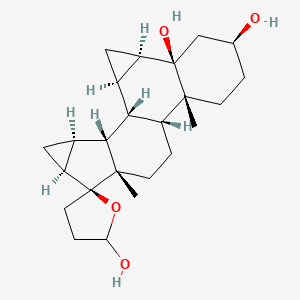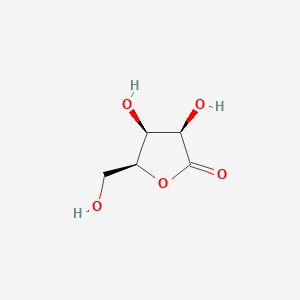![molecular formula C₁₅H₁₉NO B1146931 (E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal CAS No. 868161-59-5](/img/structure/B1146931.png)
(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal
Overview
Description
The compound “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” is a chemical compound that has been studied in the field of organic chemistry1. However, the specific details about this compound are not readily available in the search results. It is related to other compounds such as 2-(4-(diethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (DHC) and [4-(Diethylamino)phenyl]dichlorophosphine21.
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, [4-(Diethylamino)phenyl]dichlorophosphine was synthesized for the first time and reacted with trialkyl orthoformate and ethylene oxide in the presence of ethyl chloroacetate2. However, the specific synthesis process for “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” is not provided in the search results.Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the structures of 2-(4-(diethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (DHC) molecules were optimized in four kinds of solvents1. However, the specific molecular structure analysis for “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” is not provided in the search results.Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, the excited-state intramolecular proton transfer (ESIPT) process and the solvatochromic effect of 2-(4-(diethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (DHC) molecules were reported1. However, the specific chemical reactions analysis for “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, the solvatochromic effect of 2-(4-(diethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (DHC) molecules was reported1. However, the specific physical and chemical properties analysis for “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” is not provided in the search results.Scientific Research Applications
Solvatochromic Properties: The solvatochromic behavior of compounds similar to "(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal" has been studied, revealing their sensitivity to solvent variations and hydrogen-bond donor character (Marcotte & Féry-Forgues, 2000).
Fluorescence Quenching: Research on the fluorescence quenching of related ketocyanine dyes in the presence of ferrocenyl derivatives indicates potential applications in photophysical studies and molecular interactions (Féry-Forgues et al., 2003).
Reactivity in Synthesis: The reactivity of 5-aminopenta-2,4-dienals, a class related to the compound , is significant in the synthesis of nitrogen heterocycles and natural products (Delpech, 2014).
Photoinitiated Transitions: Quantum chemical and molecular dynamics simulations have been performed on bis-Schiff base molecules derived from similar compounds, contributing to the understanding of photoinduced UV-absorption and transitions (Lemercier et al., 2004).
Synthesis of Bacteriorhodopsin Analogs: The synthesis of bacteriorhodopsin analogs based on diphenylpolyene chromophores, which include compounds similar to "(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal," highlights applications in the study of chromophore-protein interactions and in molecular electronic devices (Singh & Manjula, 2003).
Development of Bioconjugation Probes: The use of unsaturated ester aldehydes, akin to the compound , for bioconjugation through azaelectrocyclization, illustrates potential applications in biochemistry and molecular biology (Tanaka et al., 2013).
Safety And Hazards
The safety and hazards of related compounds have been studied. However, the specific safety and hazards for “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” are not provided in the search results.
Future Directions
The future directions for the study of “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” could include a detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of this compound and its potential applications. However, specific future directions based on the search results are not available.
Please note that the information provided is based on the search results and may not fully cover the requested compound. Further research may be needed to obtain more detailed information.
properties
IUPAC Name |
(2E,4E)-5-[4-(diethylamino)phenyl]penta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-16(4-2)15-11-9-14(10-12-15)8-6-5-7-13-17/h5-13H,3-4H2,1-2H3/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIWDLDCDYBXOK-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



